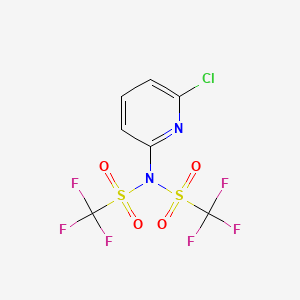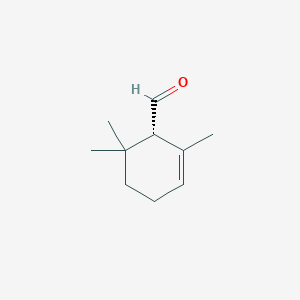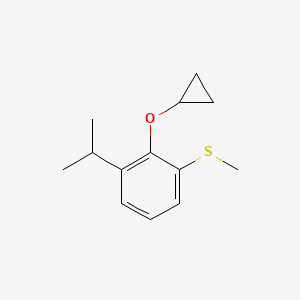
(2-Cyclopropoxy-3-isopropylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-3-isopropylphenyl)(methyl)sulfane is a chemical compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . It is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a methylsulfane group attached to a phenyl ring.
Preparation Methods
The synthesis of (2-Cyclopropoxy-3-isopropylphenyl)(methyl)sulfane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-cyclopropoxy-3-isopropylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
(2-Cyclopropoxy-3-isopropylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Cyclopropoxy-3-isopropylphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-3-isopropylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2-Cyclopropoxy-3-isopropylphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
(2-(Cyclopropylmethoxy)-3-isopropylphenyl)(methyl)sulfane: This compound has a similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxy group.
(2-(Cyclopropylmethoxy)-3-isopropylphenyl)(methyl)sulfane: Another similar compound with slight variations in the substituents attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-methylsulfanyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18OS/c1-9(2)11-5-4-6-12(15-3)13(11)14-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
RNQSPHUVEAIHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


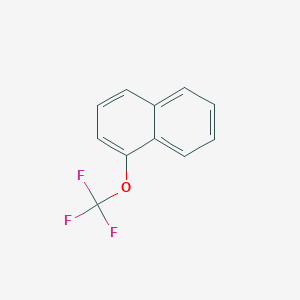

![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14808860.png)

![[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate](/img/structure/B14808875.png)
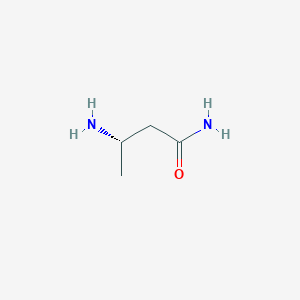
![(1S,2R)-5-(4-Chloro-1H-imidazo[4,5-C]pyridin-1-YL)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14808889.png)
![3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline](/img/structure/B14808892.png)
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14808896.png)

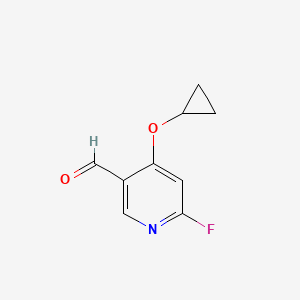
![2-Phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14808918.png)
